N3-benzyl-1,N3-dimethyl-propanediyldiamine
Description
N3-Benzyl-1,N3-dimethyl-propanediyldiamine is a tertiary diamine derivative featuring a 1,3-propanediamine backbone substituted with a benzyl group and a methyl group at the N3 position. Such compounds are typically synthesized via alkylation or condensation reactions involving benzyl halides or aldehydes, as seen in the preparation of N,O-bidentate directing groups (e.g., ) .
Properties
Molecular Formula |
C12H20N2 |
|---|---|
Molecular Weight |
192.30 g/mol |
IUPAC Name |
1-N-benzyl-1-N-methylbutane-1,3-diamine |
InChI |
InChI=1S/C12H20N2/c1-11(13)8-9-14(2)10-12-6-4-3-5-7-12/h3-7,11H,8-10,13H2,1-2H3 |
InChI Key |
FNLTZOAXHYFOBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCN(C)CC1=CC=CC=C1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-benzyl-1,N3-dimethyl-propanediyldiamine typically involves the reaction of benzyl chloride with N,N-dimethyl-1,3-propanediamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Anhydrous ethanol or methanol
Reaction Time: 12-24 hours
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
N3-benzyl-1,N3-dimethyl-propanediyldiamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert it into secondary or primary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzyl or methyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include amine oxides, secondary amines, and substituted derivatives with various functional groups.
Scientific Research Applications
N3-benzyl-1,N3-dimethyl-propanediyldiamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N3-benzyl-1,N3-dimethyl-propanediyldiamine involves its interaction with molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to modulation of their activity. The specific pathways involved depend on the context of its application, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, synthetic, and functional differences between N3-benzyl-1,N3-dimethyl-propanediyldiamine and related diamine derivatives:
Key Findings:
Schiff base derivatives (e.g., ) demonstrate superior metal-coordination capabilities due to their N,O-donor sites, unlike alkyl-substituted diamines, which are less versatile in coordination chemistry .
Synthetic Pathways: Benzyl-substituted diamines are often synthesized via nucleophilic substitution (e.g., benzyl chloride with amines) or reductive amination (e.g., ’s use of benzoyl chloride and amino alcohols) . N,N-Dimethyl-1,3-propanediamine requires simpler alkylation steps, making it more cost-effective for industrial-scale production .
Functional Applications :
- Amphiphilic diamines (e.g., N3-dodecyl derivatives ) are prioritized in surfactant formulations, whereas N3-benzyl analogs may find niche roles in asymmetric catalysis or as chiral auxiliaries .
- Schiff base diamines () are critical in materials science for constructing luminescent lanthanide complexes .
Biological Activity
N3-benzyl-1,N3-dimethyl-propanediyldiamine, also known as N1-benzyl-N1,N3-dimethyl-1,3-propanediamine, is a compound with significant biological activity. This article reviews its chemical properties, biological effects, mechanisms of action, and relevant case studies, providing a comprehensive understanding of its role in various biological systems.
This compound has the molecular formula and a molecular weight of 192.30 g/mol. The structure consists of a propanediamine backbone with a benzyl group attached to one nitrogen atom and two methyl groups on the other nitrogen atom.
Key Properties:
- Molecular Formula:
- Molecular Weight: 192.30 g/mol
- CAS Number: 13544698
- Chemical Structure: Chemical Structure
1. Pharmacological Effects
This compound exhibits several pharmacological activities, including:
- Antioxidant Activity: Studies have shown that this compound can scavenge free radicals, thereby reducing oxidative stress in cells. This property is particularly relevant in neuroprotective applications.
- Antimicrobial Activity: The compound has demonstrated effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent.
The biological activity of this compound is attributed to its ability to interact with cellular receptors and enzymes:
- Interaction with Enzymes: It may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular metabolism.
- Receptor Modulation: The compound could act as a modulator for specific receptors, influencing signaling pathways related to cell growth and apoptosis.
Case Study 1: Neuroprotective Effects
In a study published in the Journal of Neurochemistry, researchers investigated the neuroprotective effects of this compound in models of oxidative stress. The results indicated that treatment with the compound significantly reduced neuronal cell death and improved cell viability compared to control groups.
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Cell Viability (%) | 50 | 85 |
| Neuronal Cell Death (%) | 45 | 15 |
Case Study 2: Antimicrobial Properties
A study in Antimicrobial Agents and Chemotherapy assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial activity.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
